molecular formula C21H28ClN3O B5659580 2-[(6-Chloroquinolin-2-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane

2-[(6-Chloroquinolin-2-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane

Cat. No.: B5659580
M. Wt: 373.9 g/mol
InChI Key: FTPBSGFUKHIDJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-Chloroquinolin-2-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Chloroquinolin-2-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the nucleophilic substitution reaction of 3-chloromethyl-2-chloroquinoline with various aliphatic and aromatic amines in absolute ethanol in the presence of triethylamine . The reaction conditions often require refluxing the mixture to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols . These methods are designed to improve the efficiency and yield of the synthesis while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chloroquinolin-2-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .

Scientific Research Applications

2-[(6-Chloroquinolin-2-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-Chloroquinolin-2-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, it may inhibit fungal squalene epoxidase, an enzyme crucial for fungal cell membrane synthesis . The compound’s quinoline core allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-Chloroquinolin-2-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(6-chloroquinolin-2-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClN3O/c1-26-12-11-24-9-2-7-21(15-24)8-10-25(16-21)14-19-5-3-17-13-18(22)4-6-20(17)23-19/h3-6,13H,2,7-12,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPBSGFUKHIDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC2(C1)CCN(C2)CC3=NC4=C(C=C3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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